molecular formula C15H14N2O2 B2568931 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione CAS No. 2380072-07-9

1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione

Cat. No. B2568931
CAS RN: 2380072-07-9
M. Wt: 254.289
InChI Key: NXFGCDCCXKUKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione, also known as BAY 36-7620, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The mechanism of action of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 is not fully understood, but it is believed to involve the modulation of various signaling pathways in the body. This compound has been shown to inhibit the activity of certain enzymes and receptors, leading to changes in cellular function and gene expression.
Biochemical and Physiological Effects:
1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of oxidative stress and inflammation, the modulation of cell growth and differentiation, and the protection of neurons from damage. This compound has also been shown to have analgesic effects, making it a promising candidate for pain management.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 for lab experiments is its potency and specificity, which allows for precise control over the effects of the compound. However, one limitation of this compound is its potential toxicity at high doses, which must be carefully monitored in any experimental setting.

Future Directions

There are many potential future directions for research on 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620, including further investigation of its mechanisms of action, optimization of its synthesis and delivery methods, and exploration of its potential therapeutic applications in a variety of areas. Additionally, the development of new analogs and derivatives of 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 may lead to the discovery of even more potent and specific compounds with a wide range of potential applications.

Synthesis Methods

1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 can be synthesized using a variety of methods, including the reaction of 3-methylphenylhydrazine with ethyl acetoacetate, followed by the addition of butynol and subsequent cyclization. This method has been optimized to produce high yields of pure 1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620.

Scientific Research Applications

1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione 36-7620 has been studied extensively for its potential therapeutic applications in a variety of areas, including cancer treatment, neuroprotection, and pain management. This compound has been shown to have potent antioxidant and anti-inflammatory effects, as well as the ability to inhibit the growth of cancer cells and protect neurons from damage.

properties

IUPAC Name

1-but-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2/c1-3-4-8-16-9-10-17(15(19)14(16)18)13-7-5-6-12(2)11-13/h5-7,9-11H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXFGCDCCXKUKQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCN1C=CN(C(=O)C1=O)C2=CC=CC(=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-But-2-ynyl-4-(3-methylphenyl)pyrazine-2,3-dione

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